

Application Note: Detecting KRAS Prenylation Changes with FGTI-2734 Using Western Blot

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Compound of Interest		
Compound Name:	FGTI-2734	
Cat. No.:	B2643140	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

KRAS, a frequently mutated oncogene in human cancers, requires post-translational modification by prenylation for its proper localization to the cell membrane and subsequent activation of downstream signaling pathways. This modification, the attachment of a farnesyl or geranylgeranyl lipid group, is catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). A known resistance mechanism to farnesyltransferase inhibitors (FTIs) is the alternative prenylation of KRAS by GGTase-1[1][2] [3].

FGTI-2734 is a potent, RAS C-terminal mimetic dual inhibitor that targets both FTase and GGTase-1, with IC50 values of 250 nM and 520 nM, respectively[4][5]. By blocking both pathways, **FGTI-2734** effectively prevents KRAS prenylation, leading to its accumulation in the cytosol and the abrogation of downstream oncogenic signaling, such as the PI3K/AKT/mTOR pathway[1].

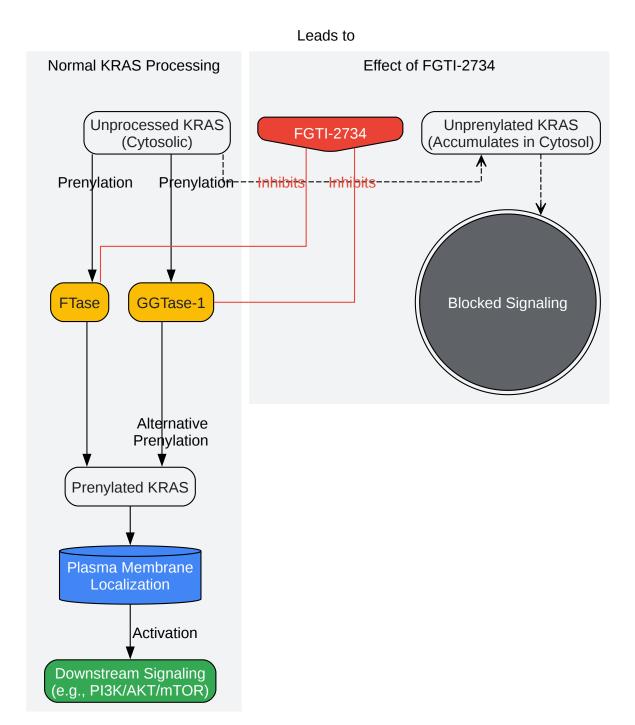
This application note provides a detailed protocol for utilizing Western blot to detect the shift in KRAS mobility following treatment with **FGTI-2734**. The inhibition of prenylation results in a non-prenylated KRAS protein, which migrates more slowly on an SDS-PAGE gel compared to its mature, prenylated counterpart[1]. This electrophoretic mobility shift assay (EMSA) is a straightforward and reliable method to verify the efficacy of **FGTI-2734** in cell-based assays.



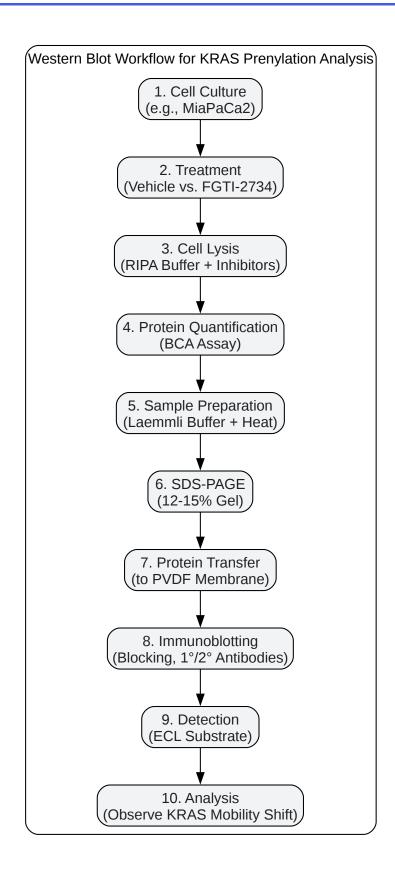
Signaling Pathway and Drug Mechanism

FGTI-2734 prevents the farnesylation and geranylgeranylation of KRAS, which is a critical step for its localization to the plasma membrane and activation of downstream effectors. The diagram below illustrates this mechanism of action.









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